molecular formula C6H11N3O B7978984 2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine

2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine

Cat. No.: B7978984
M. Wt: 141.17 g/mol
InChI Key: GEUOLEXVSQZCIJ-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine is a heterocyclic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine-linked oxy group at the 4-position. This compound is synthesized via Suzuki cross-coupling or nucleophilic substitution, as demonstrated in studies by Manasieva et al. (2015), where it was obtained in 83% yield using General Procedure D . Key spectral data include:

  • IR (neat): 3302, 3278 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N/C=C pyrazole ring) .
  • ¹H NMR (CDCl₃): δ 3.17 (t, J = 4.9 Hz, CH₂NH₂), 3.95 (s, NCH₃), 4.10 (t, J = 4.9 Hz, OCH₂), aromatic protons at δ 6.86–7.90 .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUOLEXVSQZCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide, forming the desired product. The reaction conditions generally include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient mixing and heating systems to ensure uniform reaction conditions. The purification of the product is achieved through distillation or crystallization, depending on the desired purity and application.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmacological Research

2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine has been studied for its potential as a therapeutic agent. Research indicates that it may act on specific enzymes and receptors, making it a candidate for drug development.

  • Inhibition of Enzymes : Studies have shown that derivatives of pyrazole compounds can inhibit enzymes such as phospholipase A2, which is involved in inflammatory responses. This suggests that this compound could be useful in treating conditions characterized by excessive inflammation .

Anticancer Activity

Research into pyrazole derivatives has highlighted their potential anticancer properties. The compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : Pyrazole compounds have been found to interfere with cell cycle progression and induce apoptosis in cancer cells. This mechanism is crucial for developing new cancer therapies that are more effective and have fewer side effects than traditional chemotherapy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. It may have implications in treating neurodegenerative diseases or cognitive disorders.

  • Potential Therapeutic Uses : Preliminary studies suggest that compounds similar to this compound could modulate neurotransmitter systems, offering a pathway for developing treatments for conditions like Alzheimer's disease or Parkinson's disease .

Case Study 1: Inhibition of Phospholipidosis

A study focused on the effects of various compounds on phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes—demonstrated that certain pyrazole derivatives could effectively inhibit this process. The findings suggest that this compound might share similar inhibitory effects, contributing to its potential as a therapeutic agent in drug-induced toxicity scenarios .

Case Study 2: Anticancer Efficacy

In vitro experiments using pyrazole derivatives showed promising results in inhibiting the growth of various cancer cell lines. The specific mechanisms involved include the induction of apoptosis and cell cycle arrest, indicating that this compound could be further explored as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Substituents/Modifications Synthesis Yield Key Spectral or Functional Differences Reference
2-[2-(Thiazol-5-yl)phenoxy]ethanamine Pyrazole → Thiazole substitution 78% Thiazole C–S stretch at 1130 cm⁻¹ in IR; altered aromatic proton shifts in ¹H NMR .
2-[2-(1-Methyl-1H-imidazol-5-yl)phenoxy]ethanamine Pyrazole → Imidazole substitution 99% Imidazole N–H stretch at 3400 cm⁻¹; distinct downfield shifts for imidazole protons (δ 7.5–8.2) .
1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethanamine Methyl → tert-butyl at N1; methyl at C3 N/A Increased steric bulk reduces solubility; tert-butyl group causes upfield shifts in ¹H NMR (δ 1.2–1.4) .
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethanamine Methoxyphenyl substitution at N1 Discontinued Methoxy group introduces electron-donating effects; aromatic protons split into complex multiplets .

Functional Group Modifications on the Ethanamine Chain

Compound Name Modifications Biological/Physical Impact Reference
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine Nitro group at pyrazole C4 Enhanced electrophilicity; potential for redox activity. IR shows NO₂ stretch at 1520 cm⁻¹ .
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine Ethyl at N1; methanamine chain shortening Reduced basicity (pKa ~7.2) compared to ethanamine derivatives (pKa ~9.5) .
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine Pyridinyl substitution at C3 Improved π-stacking in crystal structures; UV λₘₐₓ at 265 nm .

Biological Activity

2-((1-Methyl-1H-pyrazol-4-yl)oxy)ethanamine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H11N3O
  • Molecular Weight : 141.17 g/mol

The compound features a pyrazole ring, which is known for its versatility in biological applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has shown potential in inhibiting cyclooxygenases (COX), which are critical in the inflammatory response .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. It potentially disrupts bacterial cell membranes, leading to cell lysis .

Biological Activity Overview

Activity Type Description References
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and pain.
AntimicrobialExhibits activity against various bacterial strains, potentially disrupting cell membranes.
AnticancerShows antiproliferative effects on certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. This effect was attributed to the inhibition of COX enzymes and modulation of pro-inflammatory cytokines .
  • Antimicrobial Properties :
    In vitro testing revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The mechanism involves membrane disruption leading to cytosolic leakage.
  • Anticancer Activity :
    Research indicated that this pyrazole derivative possesses significant antiproliferative effects against specific cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with ethylene oxide under controlled conditions. This reaction facilitates the formation of the ether linkage essential for its biological activity.

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